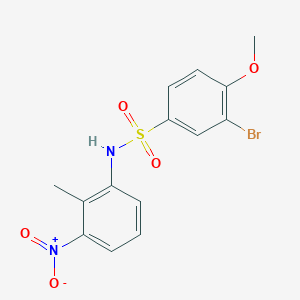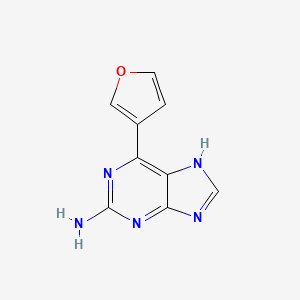
3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Übersicht
Beschreibung
3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a chemical compound that has been extensively researched due to its potential applications in various fields such as medicine, chemistry, and biology. This compound is commonly known as Bromfenac, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with various conditions. However,
Wirkmechanismus
The mechanism of action of 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its anti-inflammatory and analgesic properties. The compound has been shown to reduce inflammation and pain in various animal models of inflammation and pain. It has also been shown to have a protective effect on the gastric mucosa, which is often damaged by 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide in lab experiments is its high potency and selectivity towards COX enzymes. The compound has been shown to be more potent and selective than other 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamides such as aspirin and ibuprofen. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide. One of the significant areas of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the role of COX enzymes in various biological processes and diseases. The compound can also be used as a tool to study the molecular mechanisms of inflammation and pain. Finally, the compound can be used to develop new diagnostic tools for various diseases, including cancer.
Conclusion
In conclusion, this compound is a chemical compound with significant potential applications in various fields of scientific research. The compound has been extensively studied for its anti-inflammatory and analgesic properties and has been used to develop new drugs and to investigate the role of COX enzymes in various biological processes. The future directions for research on this compound are diverse and promising, and it is likely that this compound will continue to be an essential tool in scientific research.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a tool in chemical biology and medicinal chemistry. The compound has been used as a pharmacological probe to study the role of cyclooxygenase (COX) enzymes in various biological processes. It has also been used to investigate the structure-activity relationships of 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamides and to develop new drugs with improved efficacy and reduced side effects.
Eigenschaften
IUPAC Name |
3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O5S/c1-9-12(4-3-5-13(9)17(18)19)16-23(20,21)10-6-7-14(22-2)11(15)8-10/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCPBOXBTCQZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4672876.png)
![2-{4-[2-(4-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4672888.png)
![3-{4-(4-methylphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4672900.png)
![3-(benzylthio)-5-(3,4-dimethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B4672905.png)
![4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4672913.png)
![N-(3-chloro-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)methanesulfonamide](/img/structure/B4672920.png)
![16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-one](/img/structure/B4672927.png)
![1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4672931.png)


![N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B4672949.png)
![N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide]](/img/structure/B4672963.png)
![ethyl 2-[({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4672971.png)
![2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4672987.png)